molecular formula C17H30N2O B7575897 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone

Cat. No. B7575897
M. Wt: 278.4 g/mol
InChI Key: GFYGDRGHQFXQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone, also known as CX-516, is a compound that belongs to the class of Ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. CX-516 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone modulates the activity of AMPA receptors in the brain. It enhances the activity of these receptors, which leads to an increase in the release of neurotransmitters such as glutamate. This, in turn, leads to an increase in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been shown to enhance cognitive function and improve memory in animal models and human subjects. It has also been shown to increase the release of neurotransmitters such as glutamate. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.

Advantages and Limitations for Lab Experiments

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic plasticity and cognitive function. However, 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has some limitations as a research tool. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future research could focus on developing more potent and selective modulators of AMPA receptors that could have even greater therapeutic potential.

Synthesis Methods

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and pyrrolidine. The final product is obtained through purification and isolation processes. The synthesis of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and improve memory in animal models and human subjects. 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

2-cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c20-17(13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h14-16,18H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYGDRGHQFXQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCCC2C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone

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